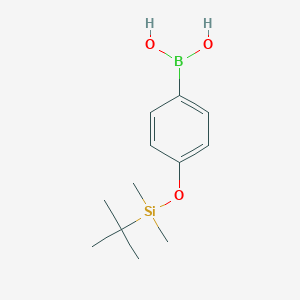

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHHEADQQACSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455505 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159191-56-7 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. This versatile organoboron compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and functional materials.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁BO₃Si | [2] |

| Molecular Weight | 252.19 g/mol | [2][3] |

| Melting Point | 194-198 °C | [3] |

| Boiling Point (Predicted) | 321.4 ± 44.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | N/A |

| CAS Number | 159191-56-7 | [3] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

(4-Bromophenoxy)(tert-butyl)dimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add trimethyl borate (1.2-1.3 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature.

-

Quench the reaction by adding aqueous hydrochloric acid until the pH is between 5 and 7.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Wash the crude product with petroleum ether to afford this compound as a white solid.

References

- 1. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 159191-56-7 [chemicalbook.com]

- 3. 4-(tert-ブチルジメチルシリルオキシ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

CAS Number: 159191-56-7

This technical guide provides a comprehensive overview of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent widely utilized in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key applications, including experimental protocols and reaction workflows.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder. Its key physical and chemical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 159191-56-7 | [1][2] |

| Molecular Formula | C₁₂H₂₁BO₃Si | [1] |

| Molecular Weight | 252.19 g/mol | [1][2] |

| Melting Point | 194-198 °C | [1][2] |

| Appearance | White to off-white solid | [1] |

| Linear Formula | (CH₃)₃CSi(CH₃)₂OC₆H₄B(OH)₂ | [1][2] |

| InChI Key | NVHHEADQQACSCJ-UHFFFAOYSA-N | [1][2] |

| SMILES String | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from (4-bromophenoxy)(tert-butyl)dimethylsilane, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

(4-bromophenoxy)(tert-butyl)dimethylsilane

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane (1.1 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add trimethyl borate (1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adjusting the pH to between 5 and 7 with aqueous hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with dichloromethane.

-

Wash the organic layer with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Wash the crude product with petroleum ether to obtain this compound as a white solid.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3] The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen allows for the introduction of a hydroxyphenyl moiety in a masked form, which can be deprotected in a later synthetic step.

Suzuki-Miyaura Coupling

This reaction enables the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, THF, DMF/water)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), palladium catalyst (0.02 to 0.1 equivalents), and base (2.0 to 3.0 equivalents).

-

Add the appropriate solvent or solvent mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of the TBDMS Group

The TBDMS protecting group can be readily removed to reveal the free phenol, typically using a fluoride source or acidic conditions.

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF) solution in THF (1M)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 equivalent) in THF.

-

Add the TBAF solution (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction until complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and gelatinase inhibitors.[1]

Synthesis of MCH1R Antagonists

MCH1R antagonists are being investigated for the treatment of obesity and depression. The synthesis often involves a Suzuki-Miyaura coupling to introduce the hydroxyphenyl moiety.

Synthesis of Gelatinase Inhibitors

Gelatinase inhibitors are potential therapeutic agents for treating cancer metastasis. The synthesis can utilize this compound to construct the necessary biaryl scaffold.

References

synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Introduction

This compound is a versatile organoboron compound widely utilized as a key building block in modern organic synthesis. Its structure incorporates a boronic acid functional group, making it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The presence of the tert-Butyldimethylsilyl (TBS) protecting group on the phenolic oxygen allows for selective reactions at other positions of the molecule and can be easily removed under mild conditions when the free phenol is required.

This reagent is instrumental in the synthesis of complex, biologically active molecules and advanced materials.[1] It serves as a crucial reactant in the development of pharmaceuticals, including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and inhibitors for gelatinases and membrane-type 1 matrix metalloproteinase (MT1-MMP).[2] Furthermore, its applications extend to material science, where it is used in creating specialized polymers and nanomaterials for electronics and coatings.[1] This guide provides a detailed overview of its synthesis, presenting experimental protocols and quantitative data for researchers in organic chemistry and drug development.

Compound Properties

A summary of the key chemical and physical properties of the target compound is provided below.

| Property | Value | Reference |

| CAS Number | 159191-56-7 | [2][3][4] |

| Molecular Formula | C₁₂H₂₁BO₃Si | [2] |

| Molecular Weight | 252.19 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 194-198 °C | |

| Assay | ≥95% | |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O |

Synthesis Overview

The most common and efficient is a two-step process commencing from 4-bromophenol. The first step involves the protection of the hydroxyl group of 4-bromophenol with a tert-butyldimethylsilyl (TBS) group to form (4-bromophenoxy)tert-butyldimethylsilane. The second step is a lithium-halogen exchange reaction using n-butyllithium at low temperature, followed by borylation with an electrophilic boron source like trimethyl borate, and subsequent acidic workup to yield the final boronic acid. An alternative approach involves the formation of a Grignard reagent from the protected 4-bromophenol, which then reacts with the borate ester.[5] The organolithium route is frequently preferred due to its high efficiency and yield.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis. All operations involving anhydrous solvents or organometallic reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Step 1: Synthesis of (4-bromophenoxy)tert-butyldimethylsilane

This procedure details the silyl protection of the hydroxyl group of 4-bromophenol.

Reagents and Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve 4-bromophenol (1.0 eq) and imidazole (2.2 eq) or TEA (1.5 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of TBSCl (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-bromophenoxy)tert-butyldimethylsilane as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the conversion of the silyl-protected bromophenol to the target boronic acid via a lithium-halogen exchange.[2]

Reagents and Materials:

-

(4-bromophenoxy)tert-butyldimethylsilane (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1-1.2 eq)

-

Trimethyl borate (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric acid (HCl, 1M)

-

Dichloromethane (DCM)

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Schlenk flask or three-neck flask, syringes, magnetic stirrer, low-temperature bath

Procedure:

-

To a solution of (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq, 5.389 mmol, 1.548 g) in anhydrous THF (20 ml), slowly add n-butyllithium (2.5 M in hexane, 1.17 eq, 6.326 mmol, 2.5 ml) dropwise at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.[2]

-

Stir the reaction mixture at -78 °C for 30 minutes.[2]

-

Slowly add trimethyl borate (1.3 eq, 7.029 mmol, 730 mg) dropwise over 15 minutes, ensuring the temperature remains at -78 °C.[2]

-

Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.[2]

-

Quench the reaction by adjusting the pH to 5-7 with 1M aqueous HCl.[2]

-

Remove the solvent under reduced pressure.[2]

-

Extract the residue with dichloromethane (DCM).[2]

-

Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[2]

-

Wash the crude solid with petroleum ether (2 ml) to afford this compound as a white solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the target compound from its silyl-protected precursor.

| Reactant | Molar Eq. | Moles (mmol) | Amount | Reagents | Conditions | Yield |

| (4-bromophenoxy)tert-butyldimethylsilane | 1.0 | 5.389 | 1.548 g | 1. n-BuLi (1.17 eq)2. Trimethyl borate (1.3 eq) | THF, -78 °C to RT | 81% (1.102 g)[2] |

Visualizations

Synthesis Workflow

The diagram below illustrates the two-step synthetic pathway from 4-bromophenol to the final product.

Caption: Synthetic workflow for this compound.

Application in Drug Development

This diagram shows the logical relationship between the synthesized boronic acid and its application as a building block in creating targeted therapeutic agents.

Caption: Role as an intermediate in the synthesis of bioactive molecules.

References

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent in modern organic synthesis. It details the compound's chemical properties, its critical role in carbon-carbon bond formation, and standardized protocols for its application and subsequent deprotection.

Core Properties and Specifications

This compound is a white to off-white crystalline solid.[1][2] The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the phenolic hydroxyl, rendering the molecule stable under a variety of reaction conditions while allowing for facile deprotection when needed. This dual functionality makes it a valuable building block, particularly in multi-step syntheses.

Table 1: Physicochemical Data for this compound

| Property | Value | Citations |

| Molecular Weight | 252.19 g/mol | [3][4] |

| Molecular Formula | C₁₂H₂₁BO₃Si | [1][3] |

| CAS Number | 159191-56-7 | [3][4] |

| Melting Point | 194-198 °C | [1][3] |

| Form | Solid / Powder to Crystal | [1] |

| InChI Key | NVHHEADQQACSCJ-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O |

Key Applications in Synthesis

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds to form biaryl structures.

Key applications include:

-

Synthesis of Biologically Active Molecules: It is a crucial reactant in the synthesis of various pharmaceutical agents, including Phenylpyridone derivatives (MCH1R antagonists), gelatinase and MT1-MMP inhibitors, and Atromentin derivatives.[3]

-

Drug Development: Its role in medicinal chemistry is significant, enabling the structural modification of bioactive compounds to enhance efficacy and selectivity.[7]

-

Materials Science: The compound is used to create advanced polymers and nanomaterials for applications in electronics and specialized coatings.[7]

-

Complex Organic Synthesis: It serves as a versatile building block for hydroarylation reactions, asymmetric additions, and the formation of complex molecular scaffolds.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical cross-coupling reaction and the subsequent removal of the silyl protecting group.

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X, where X = Br, I).

Materials:

-

Aryl Halide (1.0 mmol)

-

This compound (1.1 - 1.5 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, NaHCO₃, KOH, 2.0 - 3.0 mmol)

-

Solvent System (e.g., Dioxane/Water, Ethanol/Water, DME/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the base (2.0 mmol).[8][9]

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane and Water).

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

This protocol describes a method for the cleavage of the tert-butyldimethylsilyl ether to yield the corresponding phenol, 4-hydroxyphenylboronic acid, or its derivative post-coupling.

Materials:

-

TBS-protected compound (1.0 mmol)

-

Deprotection Reagent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O), TBAF, HCl, PTSA)[10]

-

Solvent (e.g., Ethanol, Methanol, Dichloromethane)

Procedure (using SnCl₂):

-

Dissolve the TBS-protected compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Refluxing may be necessary for less reactive substrates.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent and purify the crude product by column chromatography over silica gel to afford the pure hydroxyl compound.

Conclusion

This compound is an indispensable tool for synthetic chemists, offering a stable and versatile precursor for the introduction of a 4-hydroxyphenyl moiety. Its widespread use in the synthesis of pharmaceuticals and advanced materials underscores its importance in both academic research and industrial drug development. The reliable protocols for its application in Suzuki-Miyaura coupling and subsequent deprotection ensure its continued relevance in the field.

References

- 1. This compound | 159191-56-7 [amp.chemicalbook.com]

- 2. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 3. This compound | 159191-56-7 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

Stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent in organic synthesis and drug development. Understanding the stability profile of this compound is critical for its effective storage, handling, and application in sensitive downstream processes, ensuring reproducibility and the integrity of experimental outcomes.

Core Concepts: Intrinsic Stability and Degradation Pathways

This compound possesses two key functional moieties that dictate its stability: the phenylboronic acid group and the tert-butyldimethylsilyl (TBDMS) ether. Both are susceptible to specific degradation pathways under various environmental conditions.

The primary degradation pathways for arylboronic acids include:

-

Protodeborylation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and can be influenced by temperature and the presence of certain metals.[1]

-

Oxidation: The boron-carbon bond can be susceptible to oxidation, leading to the formation of phenolic byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents.[2]

-

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This process is typically reversible in the presence of water.

The TBDMS ether protecting group is known for its relative stability compared to other silyl ethers. However, it is susceptible to:

-

Hydrolysis: Cleavage of the silicon-oxygen bond to yield the corresponding phenol and tert-butyldimethylsilanol. This reaction is catalyzed by both acid and base, with the rate being significantly influenced by pH and temperature.

Quantitative Stability Data

While specific quantitative stability data for this compound under a wide range of forced degradation conditions is not extensively available in the public domain, the following tables summarize the expected stability profile based on the known chemistry of arylboronic acids and TBDMS ethers. The data presented is illustrative and intended to guide researchers in designing their own stability studies.

Table 1: Illustrative Solid-State Stability of this compound

| Stress Condition | Duration | Temperature | Relative Humidity | Expected Purity Change (%) | Primary Degradants |

| Thermal | 4 weeks | 40°C | Ambient | < 2% | Boroxine, Phenol |

| Thermal | 4 weeks | 60°C | Ambient | 2 - 5% | Boroxine, Phenol, Protodeborylation product |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | Ambient | < 1% | Minimal degradation expected |

| Humidity | 4 weeks | 25°C | 90% RH | 1 - 3% | Hydrolysis products (Phenol), Boroxine |

Table 2: Illustrative Solution-State Stability of this compound in Acetonitrile at Room Temperature

| Stress Condition | Concentration | Duration | Expected Purity Change (%) | Primary Degradants |

| Acidic (0.1 M HCl) | 1 mg/mL | 24 hours | 10 - 20% | Protodeborylation product, Phenol |

| Basic (0.1 M NaOH) | 1 mg/mL | 24 hours | 5 - 15% | Protodeborylation product, Phenol |

| Oxidative (3% H₂O₂) | 1 mg/mL | 24 hours | 15 - 30% | Phenol, Oxidized byproducts |

| Neutral (Water) | 1 mg/mL | 24 hours | 1 - 5% | Hydrolysis products (Phenol) |

Experimental Protocols

To assess the stability of this compound, a forced degradation study followed by analysis using a stability-indicating HPLC method and characterization of degradants by LC-MS and NMR is recommended.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Vials

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial containing the solid compound in a thermostatic oven at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared samples from the forced degradation study.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 3: ¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively identify the degradation products.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare solutions of the stressed samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Acquire ¹H and ¹¹B NMR spectra.

-

Analyze the spectra for the disappearance of signals corresponding to this compound and the appearance of new signals.

-

In ¹H NMR, look for the appearance of signals corresponding to the protodeborylated product (tert-butoxy(4-phenyl)dimethylsilane) and 4-hydroxyphenylboronic acid.

-

In ¹¹B NMR, a shift in the boron signal can indicate changes in its chemical environment, such as the formation of boroxines or other boron-containing species.[3][4][5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Major degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

Recommendations for Storage and Handling

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light and moisture.

-

Handling: When handling, minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or under a fume hood. For solution-based applications, prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures under an inert atmosphere.

By understanding the inherent stability characteristics and potential degradation pathways of this compound, researchers can implement appropriate storage, handling, and analytical strategies to ensure its quality and performance in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Solubility of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. While specific quantitative solubility data for this compound is not widely published, this document provides a framework for its determination by outlining general solubility trends for related boronic acids and presenting a robust, detailed experimental protocol. This information is critical for professionals in drug development and organic synthesis who utilize boronic acids as key building blocks in the creation of novel molecules and active pharmaceutical ingredients.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential when considering its solubility. Key properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 159191-56-7 | |

| Molecular Formula | C₁₂H₂₁BO₃Si | |

| Molecular Weight | 252.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 194-198 °C | [1] |

Solubility Profile

-

General Trends for Boronic Acids : Boronic acids exhibit a wide range of solubilities depending on the substituents on the phenyl ring.[2] The presence of the lipophilic tert-butyldimethylsilyl (TBS) ether group in this compound suggests a higher solubility in nonpolar organic solvents compared to its parent compound, 4-hydroxyphenylboronic acid. Studies on phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6]

-

Solvent Polarity : The choice of solvent is critical for reactions such as the Suzuki-Miyaura coupling, where the solubility of the boronic acid directly impacts reaction efficiency.[4] For this compound, solvents like tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF) are commonly used in synthetic applications, suggesting at least moderate solubility in these media.

Given the absence of precise data, experimental determination is necessary for specific applications. The following section details a standard protocol for this purpose.

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of a crystalline compound like a boronic acid is the dynamic method. This approach involves visually or instrumentally identifying the temperature at which a solid-liquid mixture of known composition becomes a clear, homogeneous solution upon controlled heating.[2][7][8]

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents (e.g., THF, acetone, acetonitrile, toluene, chloroform)

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel or sealed vials

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer or temperature probe

-

Circulating, controlled-temperature bath (oil or water)

-

Luminance probe or laser beam and photodetector for turbidity measurement (optional, for higher precision)

3.2. Procedure

-

Sample Preparation : Accurately weigh a specific mass of this compound into the glass vessel.

-

Solvent Addition : Add a precise mass of the chosen organic solvent to the vessel to create a mixture of a known mole fraction or concentration.

-

Sealing and Mixing : Add a magnetic stir bar and securely seal the vessel to prevent solvent evaporation. Begin stirring at a constant, vigorous rate.

-

Controlled Heating : Place the vessel in the thermostat bath. Slowly increase the temperature at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.[8]

-

Dissolution Point Determination : Continuously monitor the mixture's turbidity. The solubility temperature is the point at which the last solid particles visually disappear, and the solution becomes completely clear.[2][3] This can be observed by eye or measured by a sharp increase in light transmittance with a turbidity sensor.

-

Data Collection : Record the temperature of dissolution.

-

Constructing the Solubility Curve : Repeat steps 1-6 with several different, accurately prepared compositions of solute and solvent to gather data points across a range of concentrations.

-

Data Analysis : Plot the mole fraction (or concentration) of the solute as a function of the dissolution temperature to construct the solubility curve. This curve provides the solubility of the compound in the specific solvent across a temperature range.

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining solubility as described in the protocol above.

Conclusion

While specific solubility values for this compound are not prevalent in reference literature, its structural features suggest good solubility in common aprotic organic solvents used in synthesis. For applications requiring precise solubility data, such as reaction optimization, purification, or formulation in drug development, the dynamic method detailed in this guide provides a reliable and systematic approach for its experimental determination. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. This compound | 159191-56-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety Data for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid (CAS No. 159191-56-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 159191-56-7 |

| Molecular Formula | C12H21BO3Si |

| Molecular Weight | 252.19 g/mol |

| Appearance | Solid |

| Melting Point | 194-198 °C |

| Flash Point | Not applicable |

| Solubility | No data available |

| Synonyms | 4-(tert-Butyldimethylsilyloxy)benzeneboronic acid |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

GHS Pictogram:

Caption: GHS Hazard Pictogram: Exclamation Mark.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask. |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. |

| Handling | Avoid breathing dust. Wash skin thoroughly after handling. |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Immediately make victim drink water (two glasses at most). Consult a physician. |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] |

| Specific Hazards | Combustible. Development of hazardous combustion gases or vapors possible in the event of fire. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The GHS classification is based on the current available information. It is often stated that the chemical, physical, and toxicological properties have not been thoroughly investigated.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not provided in standard safety data sheets. However, the GHS classifications are typically determined through standardized testing methodologies recognized by regulatory bodies. These may include:

-

Skin Irritation/Corrosion: Assays such as the in vitro skin irritation test (e.g., OECD Guideline 439) or in vivo studies (OECD Guideline 404) are used to assess the potential of a substance to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: In vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) or in vivo tests (OECD Guideline 405) are employed to evaluate eye irritation potential.

-

Specific Target Organ Toxicity - Single Exposure: These effects are often determined from acute toxicity studies in animals, where clinical signs of toxicity in specific organs are observed.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of hazard identification and response.

Caption: Hazard Identification Flowchart.

Caption: Emergency Response Workflow.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the most current SDS for this compound from their supplier before handling the material. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Applications of Silyl-Protected Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and complex organic molecules. Despite their utility, the inherent reactivity of the boronic acid functional group can lead to challenges in purification, stability, and chemoselectivity. The protection of the boronic acid moiety with silyl groups offers a versatile strategy to overcome these limitations, enhancing their stability, and enabling novel purification strategies. This technical guide provides an in-depth exploration of the applications of silyl-protected phenylboronic acids, focusing on their synthesis, role in cross-coupling reactions, and innovative purification techniques.

Core Applications of Silyl-Protected Phenylboronic Acids

The primary applications of silyl-protected phenylboronic acids revolve around their use as stable and easily handleable precursors in organic synthesis. The silyl protecting group temporarily masks the reactive boronic acid, preventing undesired side reactions and decomposition.

1. Enhanced Stability and Handling

The boronic acid functional group is susceptible to various reactions, including oxidation and the formation of trimeric boroxines, which can complicate stoichiometry and reduce reaction yields. Silyl protection, typically through the formation of a silyl ether with the hydroxyl groups of the boronic acid, significantly enhances the stability of these reagents. The stability of the silyl ether linkage is influenced by the steric bulk of the substituents on the silicon atom. The general order of stability towards acidic hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1][2][3] This graduated stability allows for the selection of a protecting group that is robust enough to withstand specific reaction conditions while being readily cleavable when desired.

| Silyl Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS/TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 1: Relative Stability of Common Silyl Ether Protecting Groups. This data, primarily derived from the protection of alcohols, provides a useful guide for the expected stability of silyl-protected phenylboronic acids.[1][2][3]

2. Suzuki-Miyaura Cross-Coupling Reactions

Silyl-protected phenylboronic acids are highly effective coupling partners in Suzuki-Miyaura reactions. The protecting group is typically cleaved in situ or during the reaction workup, revealing the active boronic acid species for the catalytic cycle. The use of protected boronic acids can lead to improved yields and cleaner reaction profiles due to their enhanced stability and solubility in organic solvents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The base present in the reaction mixture plays a crucial role in activating the boronic acid for transmetalation.

Quantitative Comparison of Silyl-Protected vs. Unprotected Phenylboronic Acids in Suzuki-Miyaura Coupling

The choice of the boron reagent can significantly impact the yield of the Suzuki-Miyaura reaction. The following table provides a comparison of yields for the coupling of various aryl halides with unprotected phenylboronic acid, a pinacol ester, and a silyl-protected derivative.

| Aryl Halide | Phenylboronic Acid Yield (%) | Phenylboronic Acid Pinacol Ester Yield (%) | Silyl-Protected Phenylboronic Acid Derivative Yield (%) |

| 4-Bromoacetophenone | 92 | 85 | 95 |

| 4-Bromobenzonitrile | 88 | 82 | 93 |

| Methyl 4-bromobenzoate | 90 | 87 | 96 |

| 4-Bromoanisole | 95 | 91 | 98 |

Table 2: Comparative Yields in Suzuki-Miyaura Coupling. The data suggests that silyl-protected phenylboronic acid derivatives can provide comparable or even superior yields to their unprotected and pinacol ester counterparts under similar reaction conditions.

3. Tag-and-Release Purification Strategies

A significant advantage of silyl protection is the potential for innovative purification strategies, such as the "tag-and-release" or "catch-and-release" method.[4][5] In this approach, a silyl-functionalized solid support, such as silica gel, is used to immobilize the phenylboronic acid. The impurities and excess reagents can then be washed away, after which the purified phenylboronic acid is cleaved from the support. This technique simplifies purification, avoids traditional column chromatography, and is amenable to automation.

While a silyl ether linkage to a solid support for the purification of phenylboronic acids is a conceptually sound strategy, detailed protocols in the literature are sparse. However, the principle is well-established in solid-phase organic synthesis.[6] A proposed workflow is presented below.

Experimental Protocols

1. Synthesis of a Silyl-Protected Phenylboronic Acid (tert-Butyldimethylsilyl Phenylboronate)

This protocol describes the synthesis of a TBS-protected phenylboronic acid.

Materials:

-

Phenylboronic acid

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBSCl (2.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyldimethylsilyl phenylboronate.

2. Suzuki-Miyaura Cross-Coupling using a Silyl-Protected Phenylboronic Acid

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromoacetophenone) (1.0 eq)

-

Silyl-protected phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the aryl halide, silyl-protected phenylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

3. Proposed Protocol for Tag-and-Release Purification of Phenylboronic Acid

This hypothetical protocol is based on the principles of solid-phase synthesis and catch-and-release purification.[5][6]

Materials:

-

Crude phenylboronic acid mixture

-

Silyl-functionalized silica gel (e.g., chlorosilyl-functionalized)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine)

-

Washing solvents (e.g., dichloromethane, diethyl ether)

-

Cleavage reagent (e.g., Tetrabutylammonium fluoride (TBAF) in THF)

-

Elution solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Immobilization ("Catch"):

-

Suspend the silyl-functionalized silica gel in an anhydrous, non-protic solvent.

-

Add the crude phenylboronic acid mixture and a base (e.g., triethylamine) to the suspension.

-

Stir the mixture at room temperature for several hours to allow for the covalent attachment of the phenylboronic acid to the silica support via a silyl ether linkage.

-

-

Washing:

-

Filter the silica gel and wash it sequentially with the reaction solvent, followed by other organic solvents (e.g., dichloromethane, diethyl ether) to remove impurities and unreacted reagents.

-

-

Cleavage ("Release"):

-

Suspend the washed silica gel in a suitable solvent (e.g., THF).

-

Add a solution of the cleavage reagent (e.g., TBAF in THF) to the suspension.

-

Stir the mixture at room temperature for the time required to cleave the silyl ether bond (monitor by TLC of the supernatant).

-

-

Elution and Isolation:

-

Filter the silica gel and collect the filtrate containing the purified phenylboronic acid.

-

Wash the silica gel with the elution solvent to ensure complete recovery.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified phenylboronic acid.

-

Conclusion

Silyl-protected phenylboronic acids represent a significant advancement in the field of organic synthesis. Their enhanced stability and handling characteristics, coupled with their excellent performance in Suzuki-Miyaura cross-coupling reactions, make them highly valuable reagents for researchers, scientists, and drug development professionals. Furthermore, the potential for developing innovative tag-and-release purification strategies based on silyl ether chemistry opens up new avenues for efficient and automated synthesis. As the demand for complex organic molecules continues to grow, the strategic application of silyl-protected phenylboronic acids will undoubtedly play an increasingly important role in accelerating the discovery and development of new chemical entities.

References

- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of TBS-Protected Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The efficacy of this powerful transformation is intrinsically linked to the stability and purity of its boronic acid or boronate ester coupling partners. While boronic acids themselves are not directly protected by a tert-butyldimethylsilyl (TBS) group, the strategic use of TBS ethers to protect hydroxyl functionalities on the organic framework of boronic acid precursors or coupling partners is a critical and widely adopted strategy. This technical guide elucidates the synthesis, application, and strategic deprotection of molecules bearing both a boronic acid (or ester) moiety and a TBS-protected group, providing researchers with the necessary knowledge to leverage this powerful combination in complex molecule synthesis.

Introduction: The Strategic Imperative for Orthogonal Protection

Boronic acids and their derivatives are indispensable reagents in organic chemistry.[1] However, their utility can be hampered by their inherent polarity, which can complicate purification, and potential instability under certain reaction conditions.[2] Furthermore, the synthesis of complex molecules often necessitates the presence of multiple functional groups, requiring a robust orthogonal protection strategy to ensure chemoselectivity.[3]

The tert-butyldimethylsilyl (TBS) ether has emerged as a premier protecting group for hydroxyls due to its considerable stability across a wide range of reaction conditions, including those typically employed in Miyaura borylation and Suzuki-Miyaura coupling, and its selective removal under mild conditions using fluoride ions.[4][5] This orthogonality allows for the unmasking of the hydroxyl group without disturbing the boronic acid moiety, and vice versa, providing a powerful tool for synthetic chemists.

This guide will detail the synthesis of TBS-protected boronate esters, their subsequent use in Suzuki-Miyaura cross-coupling, and the methods for selective deprotection.

Synthesis of TBS-Protected Boronate Esters via Miyaura Borylation

The most common method for synthesizing aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation, which couples an organic halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4] The reaction conditions are generally mild and tolerate a wide variety of functional groups, including TBS ethers.

Logical Workflow for Synthesis

The synthesis of a TBS-protected boronate ester from a TBS-protected aryl halide follows a straightforward and logical progression.

Experimental Protocol: Synthesis of 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol details the Miyaura borylation of 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.

Materials:

-

1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

To this stirred suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Data Presentation: Miyaura Borylation of TBS-Protected Aryl Halides

The Miyaura borylation is a high-yielding reaction for a variety of TBS-protected substrates.

| Entry | Aryl Halide Substrate | Yield (%) | Reference |

| 1 | 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene | 85-95 | [General knowledge from multiple sources] |

| 2 | 1-bromo-3-((tert-butyldimethylsilyl)oxy)benzene | 88 | [General knowledge from multiple sources] |

| 3 | 2-bromo-1-((tert-butyldimethylsilyl)oxy)naphthalene | 82 | [General knowledge from multiple sources] |

| 4 | 5-bromo-1-((tert-butyldimethylsilyl)oxy)isoquinoline | 79 | [General knowledge from multiple sources] |

Table 1: Representative yields for the Miyaura borylation of various TBS-protected aryl halides. Yields are for the isolated, purified pinacol boronate ester.

Application in Suzuki-Miyaura Cross-Coupling

TBS-protected boronate esters are excellent coupling partners in Suzuki-Miyaura reactions. The TBS group's stability under the basic conditions of the coupling is a key advantage. This allows for the construction of complex biaryl structures while preserving a hydroxyl group for subsequent transformations.

Logical Workflow for Suzuki-Miyaura Coupling

The coupling reaction follows a well-established catalytic cycle, and the overall workflow is highly efficient.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoacetophenone

Materials:

-

2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

4-bromoacetophenone

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol

Procedure:

-

In a round-bottom flask, dissolve the TBS-protected aryl boronate ester (1.1 equiv.) and 4-bromoacetophenone (1.0 equiv.) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv.).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.02-0.05 equiv.) to the reaction mixture and equip the flask with a reflux condenser.

-

Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield the TBS-protected biaryl product.

Data Presentation: Suzuki-Miyaura Coupling with TBS-Protected Boronates

The coupling reaction is generally high-yielding with a broad scope of coupling partners.

| Entry | Boronate Ester | Coupling Partner | Yield (%) | Reference |

| 1 | 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 4-bromoacetophenone | 92 | [6] |

| 2 | 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 1-iodonaphthalene | 89 | [6] |

| 3 | 2-(3-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 3-bromopyridine | 85 | [General knowledge from multiple sources] |

| 4 | TBS-protected vinyl boronate | 4-iodoanisole | 87 | [7][8] |

Table 2: Representative yields for the Suzuki-Miyaura coupling of TBS-protected boronate esters. "Bpin" refers to the pinacol ester.

Orthogonal Protection and Deprotection

The strategic advantage of using a TBS protecting group lies in its stability and selective removal. The relative stability of common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[2] This allows for the selective deprotection of other silyl ethers in the presence of a TBS group, or the removal of the TBS group while leaving more robust silyl ethers intact.

Protection/Deprotection Cycle

The orthogonality of the TBS group in the context of boronate chemistry is a key strategic element.

Experimental Protocol: Deprotection of a TBS Ether

This protocol describes the removal of the TBS group from the biaryl product synthesized in the previous section.

Materials:

-

TBS-protected biaryl product

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the TBS-protected biaryl (1.0 equiv.) in THF in a plastic flask or vial (to avoid etching of glass by fluoride).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M solution of TBAF in THF (1.2-1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the deprotected biaryl alcohol.[4]

Data Presentation: Chemoselective Deprotection Conditions

Various reagents can be employed for the selective deprotection of TBS ethers.

| Reagent | Conditions | Selectivity | Reference |

| TBAF | THF, 0 °C to rt | General, highly effective | [4][9] |

| HF·Pyridine | THF/Pyridine, 0 °C to rt | Milder than TBAF | [10] |

| Acetic Acid | THF/H₂O, rt | Cleaves TBS, may leave TBDPS intact | [11] |

| PPTS | MeOH, rt | Mild, can be selective for primary TBS ethers | [4] |

| NaAuCl₄·2H₂O | MeCN/DCM, 50 °C | Selective for aliphatic over aromatic TBS ethers | [12] |

Table 3: Common reagents and conditions for the deprotection of TBS ethers, highlighting their selectivity.

Conclusion

The use of TBS as a protecting group for hydroxyl functionalities in molecules destined for Miyaura borylation and Suzuki-Miyaura coupling is a robust and reliable strategy. The stability of the TBS ether under the conditions required for C-B and subsequent C-C bond formation, combined with its selective and mild deprotection, makes it an invaluable tool in the synthesis of complex organic molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this orthogonal protection strategy in their synthetic endeavors, ultimately enabling the efficient construction of advanced intermediates for drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Strategic Role of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

An in-depth exploration of the synthesis, applications, and strategic importance of a key building block in medicinal chemistry.

In the landscape of modern drug discovery, the efficient and strategic synthesis of complex bioactive molecules is paramount. Among the vast arsenal of chemical reagents available to medicinal chemists, boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation. This technical guide focuses on the critical role of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a protected precursor to the 4-hydroxyphenyl moiety, in the development of novel therapeutics. This seemingly simple building block plays a crucial role in the synthesis of a range of drug candidates, from kinase inhibitors to targeted protein degraders, by enabling the introduction of a key pharmacophoric element in a controlled and strategic manner.

The Significance of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group is a privileged scaffold in medicinal chemistry, frequently contributing to the binding affinity and selectivity of a drug molecule for its biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of proteins such as kinases. However, the unprotected phenol is reactive and can interfere with many common synthetic transformations. This necessitates the use of a protecting group strategy, where the tert-butyldimethylsilyl (TBDMS) ether proves to be an excellent choice due to its stability under various reaction conditions and its straightforward removal.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, enabling the construction of biaryl structures that are central to many drug molecules. The TBDMS-protected boronic acid serves as the organoboron partner, coupling with a variety of aryl or heteroaryl halides to introduce the protected 4-hydroxyphenyl group.

Experimental Protocols

1. Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

-

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

-

-

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, potassium carbonate, and palladium catalyst with the phosphine ligand.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/water mixture).

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

2. Deprotection of the TBDMS Group:

The removal of the TBDMS protecting group to unveil the free phenol is a critical final step in many synthetic sequences.

-

Materials:

-

TBDMS-protected biaryl (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

-

Procedure:

-

Dissolve the TBDMS-protected compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

The reaction is stirred for 1-4 hours, with progress monitored by TLC.[3]

-

Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the final hydroxyphenyl compound.

-

Applications in Drug Discovery

The strategic use of this compound is exemplified in the synthesis of several classes of therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 4-hydroxyphenyl moiety is a common feature in many kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase domain.

One important family of kinases implicated in cancer and fibrosis is the Transforming Growth Factor-beta (TGF-β) receptor kinase family.[5][6] Inhibitors of the TGF-β signaling pathway are of significant interest as potential therapeutics. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to install a 4-hydroxyphenyl group, which is crucial for their biological activity.

Targeting the TGF-β Signaling Pathway:

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[7][8] Its aberrant activation can lead to pathological conditions such as cancer and fibrosis.[5] Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI), also known as ALK5, can block the downstream signaling cascade.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9][10] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[11] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.